3-Ethoxymethacrolein
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of regiospecific ring-opening reactions and the formation of triazole derivatives. For instance, the preparation of a chiral intermediate for Mevinolin and Compactin is achieved through the ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Similarly, triazole compounds are synthesized from reactions involving acetylacetohydrazonate and amines . These methods could potentially be adapted for the synthesis of 3-Ethoxymethacrolein by considering the functional groups and the required regiochemistry.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Ethoxymethacrolein has been characterized using various spectroscopic techniques, including IR, NMR, mass spectrometry, and X-ray crystallography . Additionally, computational methods such as density functional theory (DFT) have been employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . These techniques could be applied to determine the molecular structure of 3-Ethoxymethacrolein and to predict its physical and chemical properties.
Chemical Reactions Analysis
The papers describe the synthesis of compounds that involve reactions with aromatic aldehydes to form Schiff bases . These reactions are typically characterized by the formation of a double bond between a nitrogen atom and a carbon atom, which is a common feature in many organic compounds, including potential derivatives of 3-Ethoxymethacrolein. Understanding these reactions can provide insights into the reactivity and potential applications of 3-Ethoxymethacrolein in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 3-Ethoxymethacrolein, they do provide information on related compounds. For example, the nonlinear optical properties of triazole derivatives have been theoretically predicted to be greater than those of urea . Additionally, DFT calculations have been used to assess molecular electrostatic potentials and frontier molecular orbitals . These computational studies can be indicative of the reactivity and stability of a compound, which are important factors in the analysis of 3-Ethoxymethacrolein's properties.
Scientific Research Applications
“3-Ethoxymethacrolein” is a chemical compound with the molecular formula C6H10O2 . It’s a liquid that can range in color from colorless to yellow . The compound has a refractive index of 1.4775 to 1.4815 at 20°C and 589 nm
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Synthesis of DDATHF
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Modified Friedlander Synthesis
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Synthesis of 3-[2-isopropyl-5-methylcyclohexyloxy-(1R, 2S, 5R)]-2-methyl-2E-propenal
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Bioprocessing
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Cell Culture and Transfection
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Cell and Gene Therapy
Safety And Hazards
3-Ethoxymethacrolein is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and is a flammable liquid and vapor . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
(E)-3-ethoxy-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAHVPFGIYCEU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxymethacrolein | |
CAS RN |
42588-57-8 | |
Record name | 3-Ethoxy-2-methylacrylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ethoxy-2-methylacrylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.